REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][C:3]=1[F:9].[H-].[Na+].IC.Cl[CH2:15]Cl>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:15])=[CH:4][C:3]=1[F:9] |f:1.2|
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)S)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
78 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 1 M aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Si-PPC, pentane:diethyl ether, gradient 100:0 to 90:10)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)SC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |